

biological activity of compounds derived from 4-Bromo-5-chloro-2-nitroaniline

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Compound of Interest

Compound Name: **4-Bromo-5-chloro-2-nitroaniline**

Cat. No.: **B1291299**

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An in-depth analysis of compounds structurally related to **4-Bromo-5-chloro-2-nitroaniline** reveals a significant landscape of biological activity, primarily centered on anticancer and antimicrobial applications. While direct derivatives of **4-Bromo-5-chloro-2-nitroaniline** are not extensively documented in publicly accessible research, a comparative guide based on analogous N-substituted and halogenated nitroanilines provides valuable insights for researchers, scientists, and drug development professionals. These related compounds exhibit a range of potencies, underscoring the therapeutic potential of this chemical class.

Comparative Anticancer Activity of Related Nitroanilines

N-substituted 2-nitroaniline derivatives have shown considerable promise as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with their efficacy often attributed to the electron-withdrawing nature of the nitro group. This feature can lead to bioreductive activation under the hypoxic conditions characteristic of solid tumors.

The potency of these derivatives, measured by the half-maximal inhibitory concentration (IC₅₀), varies significantly with different substitutions on the N-phenyl ring, ranging from nanomolar to micromolar concentrations.^[1] For instance, certain pyrimidine derivatives have demonstrated potent kinase inhibition, a key mechanism in cancer therapy.^[1]

Table 1: Anticancer Activity of Selected N-Substituted 2-Nitroaniline Derivatives^[1]

Compound ID	N-Substituent	Target/Cell Line	IC50
1a	4-Methylphenyl	HCT116	5.9 nM
1b	4-(Dimethylamino)phenyl	HCT116	8.7 μ M
2a	2,4-Dinitrophenyl	UV4 (hypoxic)	60-70 fold selectivity
3a	Pyrimidine derivative	Mer Kinase	18.5 nM
3b	Pyrimidine derivative	c-Met Kinase	33.6 nM

Comparative Antimicrobial Activity of Halogenated Nitroaromatics

The presence of halogen and nitro groups on aromatic rings is a common feature in compounds with significant antimicrobial properties. These functionalities can enhance the compound's ability to penetrate microbial cells and interfere with essential biological processes. The mechanism of action for many nitroaromatic antimicrobials involves the reduction of the nitro group to produce toxic radical species that can damage DNA and other vital macromolecules.[\[2\]](#)[\[3\]](#)

Studies on halogenated anilines and other nitroaromatic derivatives have demonstrated their effectiveness against a range of pathogens, including multidrug-resistant bacteria.[\[4\]](#)[\[5\]](#) The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.

Table 2: Antimicrobial Activity of Selected Halogenated Nitroaromatic Derivatives

Compound Class	Specific Derivative Example(s)	Target Organism(s)	MIC Range (µg/mL)	Reference
Halogenated Nitroanilines	Derivatives 9b-9d	<i>S. aureus</i>	15.6–62.5	[2]
Halogenated Anilines	3,5-dibromoaniline (3,5-DBA)	Uropathogenic <i>E. coli</i>	100	[4]
Halogenated Anilines	4-bromo-3-chloroaniline (4B3CA)	Uropathogenic <i>E. coli</i>	200	[4]
Halogenated Nitrochromenes	Tri-halogenated derivative 5s	<i>S. aureus</i> , <i>S. epidermidis</i>	1-4	[5]
Nitrated Benzothiazoles	Derivatives 10-12	<i>P. aeruginosa</i>	Significant Activity	[2]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

A standard method to determine the IC₅₀ values for anticancer compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
- **MTT Addition:** After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

- Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
- Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

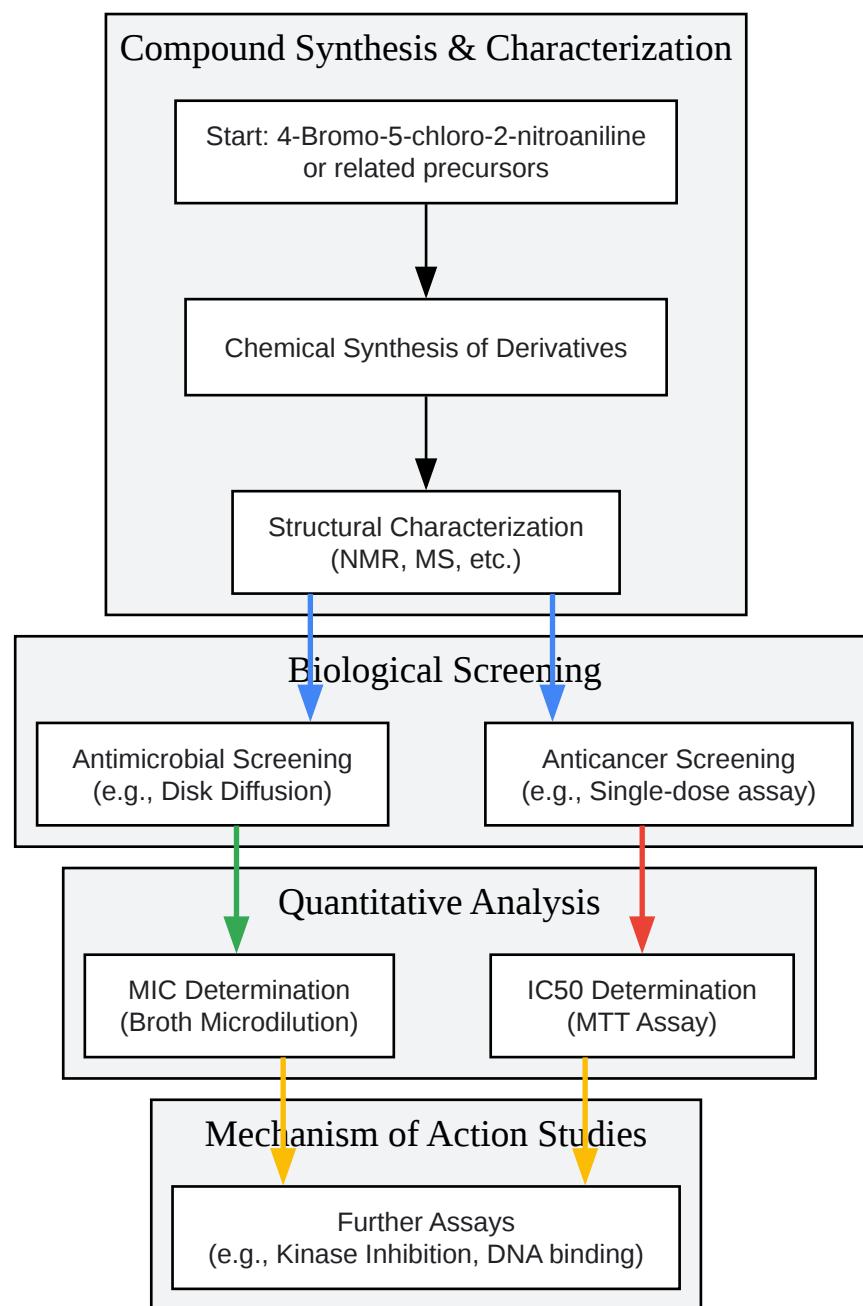
Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of antimicrobial compounds is typically determined using the broth microdilution method according to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

- Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
- Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.
- Inoculation: Each well is inoculated with the prepared microbial suspension.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

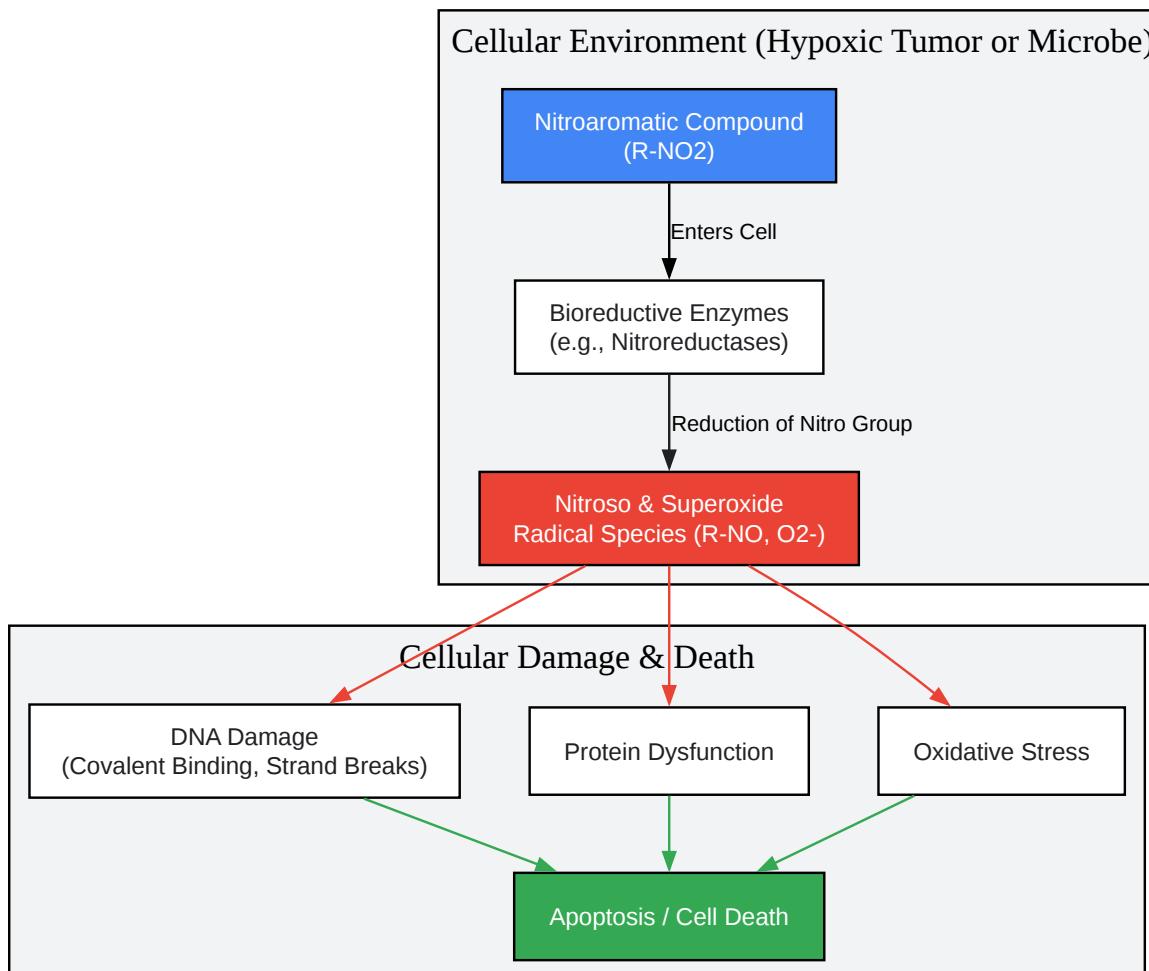
Visualizations

Below are diagrams illustrating a general workflow for evaluating biological activity and a proposed signaling pathway for nitroaromatic compounds.



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Caption: Experimental workflow for the synthesis and biological evaluation of novel compounds.



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Caption: Proposed mechanism of action for nitroaromatic compounds via bioreductive activation.

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References

- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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